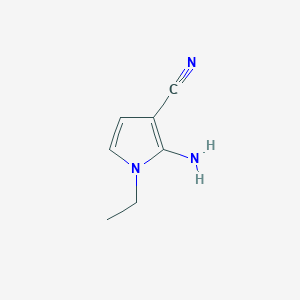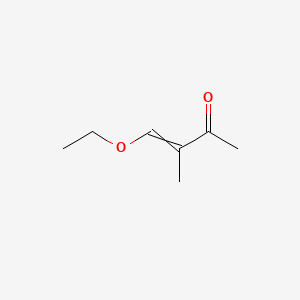
2,2',3,3',4,4'-Biphenylhexol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,3’,4,4’-Biphenylhexol is an organic compound belonging to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with hydroxyl groups attached at the 2, 2’, 3, 3’, 4, and 4’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’-Biphenylhexol typically involves the hydroxylation of biphenyl compounds. One common method is the catalytic hydroxylation using transition metal catalysts such as palladium or platinum. The reaction conditions often include the use of oxidizing agents like hydrogen peroxide or molecular oxygen under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of 2,2’,3,3’,4,4’-Biphenylhexol can be achieved through large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
化学反応の分析
Types of Reactions
2,2’,3,3’,4,4’-Biphenylhexol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the benzene rings, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds.
科学的研究の応用
2,2’,3,3’,4,4’-Biphenylhexol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2’,3,3’,4,4’-Biphenylhexol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biomolecules. These interactions can lead to the modulation of cellular processes, such as enzyme activity and gene expression.
類似化合物との比較
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: A polychlorinated biphenyl with similar structural features but different chemical properties.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Another polychlorinated biphenyl with distinct reactivity and applications.
3,3’,4,4’,5,5’-Biphenylhexol: A biphenyl derivative with hydroxyl groups at different positions, leading to variations in chemical behavior.
Uniqueness
2,2’,3,3’,4,4’-Biphenylhexol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
4274-29-7 |
|---|---|
分子式 |
C12H10O6 |
分子量 |
250.20 g/mol |
IUPAC名 |
4-(2,3,4-trihydroxyphenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4,13-18H |
InChIキー |
QPINXWKZYKLBNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C=C2)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)







![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)

